![molecular formula C17H17NO2 B7637885 2-[2-(Dimethylamino)ethoxy]fluoren-9-one](/img/structure/B7637885.png)
2-[2-(Dimethylamino)ethoxy]fluoren-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(Dimethylamino)ethoxy]fluoren-9-one, also known as DMEMF, is a fluorescent probe that has been widely used in scientific research for its unique properties. This compound is a derivative of fluorenone and has a dimethylamino group attached to it, which makes it highly fluorescent and sensitive to changes in the environment.
Wirkmechanismus
The mechanism of action of 2-[2-(Dimethylamino)ethoxy]fluoren-9-one is based on its ability to fluoresce when excited by light. When this compound interacts with a target molecule, the fluorescence intensity changes, indicating the presence of the target molecule.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not interfere with biochemical or physiological processes. It is a non-invasive method for studying biological systems and has been used in live-cell imaging studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-[2-(Dimethylamino)ethoxy]fluoren-9-one is its high sensitivity and selectivity for target molecules. It is also relatively easy to use and does not require specialized equipment. However, this compound has limitations in terms of its photostability, which can affect the accuracy of results over time.
Zukünftige Richtungen
There are several future directions for the use of 2-[2-(Dimethylamino)ethoxy]fluoren-9-one in scientific research. One area of interest is the development of new fluorescent probes based on this compound that have improved properties such as increased photostability and sensitivity. Another area of research is the application of this compound in the study of disease processes, such as cancer and neurodegenerative disorders.
In conclusion, this compound is a valuable tool in scientific research due to its unique properties as a fluorescent probe. Its ability to selectively bind to target molecules and its non-invasive nature make it a useful tool for studying biological systems. With continued research, this compound and its derivatives have the potential to make significant contributions to the field of biomedical research.
Synthesemethoden
The synthesis of 2-[2-(Dimethylamino)ethoxy]fluoren-9-one involves the reaction of fluorenone with dimethylaminoethanol in the presence of a catalyst. The resulting product is a yellow crystalline powder that is soluble in organic solvents such as chloroform and ethanol.
Wissenschaftliche Forschungsanwendungen
2-[2-(Dimethylamino)ethoxy]fluoren-9-one has been extensively used as a fluorescent probe in various scientific research applications. It has been used to study the binding of proteins, DNA, and other biomolecules. This compound is also used as a pH indicator, as its fluorescence changes with pH.
Eigenschaften
IUPAC Name |
2-[2-(dimethylamino)ethoxy]fluoren-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-18(2)9-10-20-12-7-8-14-13-5-3-4-6-15(13)17(19)16(14)11-12/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSRXYOCDXEQGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC2=C(C=C1)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(propan-2-ylamino)methyl]-5,6,7,8-tetrahydro-1H-quinolin-2-one](/img/structure/B7637806.png)
![N-[[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl]-1-methylpyrazol-4-amine](/img/structure/B7637807.png)
![N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyrimidin-5-amine](/img/structure/B7637808.png)
![1-[5-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridin-3-yl]ethanone](/img/structure/B7637809.png)
![4-[4-(2-Methoxyphenyl)phenyl]butan-2-amine](/img/structure/B7637813.png)
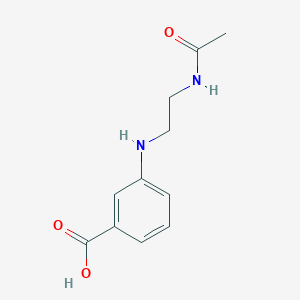
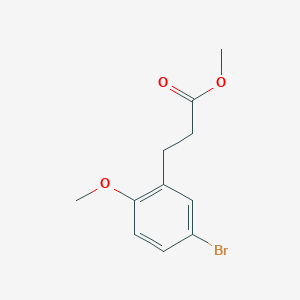

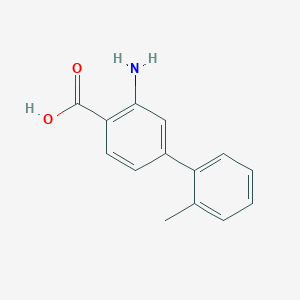
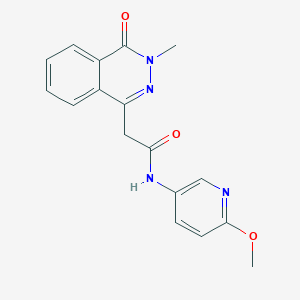

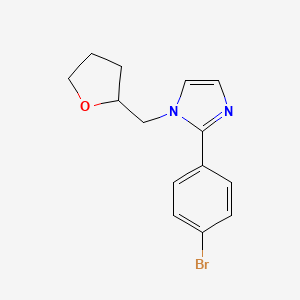
![N-[(3-chlorophenyl)methyl]-3-(1,4-dioxo-3H-phthalazin-2-yl)propanamide](/img/structure/B7637877.png)
![N-cyclohexyl-2-[5-(3-methoxyphenyl)tetrazol-2-yl]-N-methylacetamide](/img/structure/B7637911.png)